molecular formula C18H23Cl2N4O4P B12710591 Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N'-(1-naphthalenyl)-, P-oxide CAS No. 97139-73-6

Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N'-(1-naphthalenyl)-, P-oxide

Cat. No.: B12710591
CAS No.: 97139-73-6
M. Wt: 461.3 g/mol
InChI Key: IUWJRVHDDJHGLY-UHFFFAOYSA-N
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Description

“Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(1-naphthalenyl)-, P-oxide” is a complex organic compound that features a urea backbone with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps may include:

    Formation of the oxazaphosphorin ring: This can be achieved through the reaction of appropriate amines with phosphorus oxychloride.

    Introduction of the bis(2-chloroethyl)amino group: This step involves the reaction of the oxazaphosphorin intermediate with bis(2-chloroethyl)amine under controlled conditions.

    Attachment of the naphthalenyl group: This can be done through a coupling reaction, often using reagents like naphthalenyl halides and suitable catalysts.

    Final urea formation: The final step involves the reaction of the intermediate with urea or its derivatives under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of the oxazaphosphorin ring and the bis(2-chloroethyl)amino group makes it susceptible to oxidation reactions.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of oxides, while substitution reactions could yield a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. This can provide insights into its potential as a therapeutic agent.

Medicine

The compound’s structure suggests potential applications in chemotherapy, particularly in targeting cancer cells. Its ability to form covalent bonds with DNA could make it effective in disrupting cancer cell replication.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound likely involves its interaction with cellular components, such as DNA and proteins. The bis(2-chloroethyl)amino group is known for its ability to form covalent bonds with DNA, leading to the disruption of DNA replication and cell division. This makes it a potential candidate for use in chemotherapy.

Comparison with Similar Compounds

Similar Compounds

    Cyclophosphamide: A well-known chemotherapeutic agent with a similar oxazaphosphorin ring structure.

    Ifosfamide: Another chemotherapeutic agent with structural similarities.

    Melphalan: Contains bis(2-chloroethyl)amino groups and is used in cancer treatment.

Uniqueness

The uniqueness of “Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(1-naphthalenyl)-, P-oxide” lies in its combination of functional groups, which may confer unique reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

97139-73-6

Molecular Formula

C18H23Cl2N4O4P

Molecular Weight

461.3 g/mol

IUPAC Name

1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-1-hydroxy-3-naphthalen-1-ylurea

InChI

InChI=1S/C18H23Cl2N4O4P/c19-9-11-23(12-10-20)29(27)22-17(8-13-28-29)24(26)18(25)21-16-7-3-5-14-4-1-2-6-15(14)16/h1-7,17,26H,8-13H2,(H,21,25)(H,22,27)

InChI Key

IUWJRVHDDJHGLY-UHFFFAOYSA-N

Canonical SMILES

C1COP(=O)(NC1N(C(=O)NC2=CC=CC3=CC=CC=C32)O)N(CCCl)CCCl

Origin of Product

United States

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